molecular formula C17H17N5OS B2826325 N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1,3-benzothiazole-6-carboxamide CAS No. 2097862-71-8

N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1,3-benzothiazole-6-carboxamide

Cat. No.: B2826325
CAS No.: 2097862-71-8
M. Wt: 339.42
InChI Key: BZEDCOXLKPCZRP-UHFFFAOYSA-N
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Description

N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1,3-benzothiazole-6-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidin-2-yl-pyrrolidine intermediate, which is then coupled with a benzothiazole derivative. Key steps include:

    Formation of Pyrimidin-2-yl-Pyrrolidine: This involves the reaction of pyrimidine with pyrrolidine under specific conditions to form the desired intermediate.

    Coupling Reaction: The intermediate is then reacted with 1,3-benzothiazole-6-carboxylic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine and benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1,3-benzothiazole-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(pyridin-2-yl)pyrrolidin-2-yl]methyl}-1,3-benzothiazole-6-carboxamide
  • N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1,3-benzoxazole-6-carboxamide

Uniqueness

N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1,3-benzothiazole-6-carboxamide is unique due to its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c23-16(12-4-5-14-15(9-12)24-11-21-14)20-10-13-3-1-8-22(13)17-18-6-2-7-19-17/h2,4-7,9,11,13H,1,3,8,10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEDCOXLKPCZRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CC=N2)CNC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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